molecular formula C21H26ClN3O2. 2 HCl B600804 Cetirizine amide dihydrochloride CAS No. 200707-85-3

Cetirizine amide dihydrochloride

Cat. No.: B600804
CAS No.: 200707-85-3
M. Wt: 387.91 2 36.46
InChI Key:
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cetirizine Amide Dihydrochloride interacts with various biomolecules, primarily the Histamine-1 (H1) receptors . It acts as a selective antagonist, inhibiting the H1 receptor without sedating effects . The drug also interacts with proteins like bovine and human serum albumins .

Cellular Effects

This compound has significant effects on various types of cells. It is known to reduce cellular infiltration and the expression of adhesion molecules . It also has anti-inflammatory properties that may play a role in asthma management .

Molecular Mechanism

The molecular mechanism of this compound involves selective inhibition of peripheral H1 receptors . This inhibition minimizes the body’s allergic response to an allergen . The drug also binds to the hydrophobic pocket located in subdomain IIA of site I on serum albumins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The drug has shown significant in vitro antimicrobial activity against various strains of bacteria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For dogs, a dosage of 1 mg/kg or 10-20 mg per dog is often given once every 12-24 hours as needed .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation through alcohol dehydrogenase and CYP3A4/5 enzymes . The drug is very poorly metabolised, with the parent compound accounting for 85.8% of the oral dose .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is found to bind tightly to human serum albumin, acting as an inactive reservoir . More than 90% of the circulating drug is bound to human serum albumin .

Subcellular Localization

The subcellular localization of this compound is primarily at the H1 receptors and serum albumins . The drug binds to these sites and exerts its effects, providing relief from allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cetirizine amide dihydrochloride typically involves the reaction of cetirizine with hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cetirizine amide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cetirizine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cetirizine amide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.

    Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Widely used in the development of allergy medications and studied for its pharmacokinetics and pharmacodynamics.

    Industry: Employed in the formulation of pharmaceutical products for allergy treatment.

Comparison with Similar Compounds

Uniqueness: Cetirizine amide dihydrochloride is unique due to its specific formulation as a dihydrochloride salt, which may offer distinct pharmacokinetic properties compared to other salt forms. Its high selectivity for peripheral H1 receptors also sets it apart from first-generation antihistamines, which often cause more sedation .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDFTQNLTBVBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049052
Record name Cetirizine amide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200707-85-3
Record name Cetirizine amide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetirizine amide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETIRIZINE AMIDE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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